molecular formula C6H5FN4 B6265500 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1402664-75-8

4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B6265500
CAS No.: 1402664-75-8
M. Wt: 152.13 g/mol
InChI Key: RKSBQMSHUYOLSD-UHFFFAOYSA-N
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Description

Significance of Pyrazolopyridine Scaffolds in Contemporary Heterocyclic Chemistry Research

Pyrazolopyridine scaffolds, which result from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring, represent a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from their ability to interact with a wide range of biological targets, making them a versatile framework for the development of new therapeutic agents. nih.govresearchgate.net The unique arrangement of nitrogen atoms within the pyrazolopyridine core allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological macromolecules like proteins and enzymes. mdpi.com

The versatility of the pyrazolopyridine scaffold is further enhanced by the numerous possibilities for substitution on the ring system. mdpi.com This allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. nih.gov Researchers have explored the synthesis and application of various pyrazolopyridine isomers, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines, each exhibiting a distinct spectrum of biological activities. mdpi.comresearchgate.netacs.org These scaffolds have been investigated for their potential in treating a range of conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. researchgate.netnih.govnih.gov

Overview of Fused Nitrogen-Containing Heterocyclic Amines in Chemical Biology and Drug Discovery Research

Fused nitrogen-containing heterocyclic amines are a cornerstone of modern chemical biology and drug discovery. mdpi.comnih.gov These compounds are integral to a significant number of natural products and pharmaceuticals, with over 80% of biologically active molecules containing at least one heterocyclic ring. mdpi.comnih.gov The prevalence of nitrogen-containing heterocycles is attributed to their chemical stability, the ease with which they can be functionalized, and their capacity to participate in hydrogen bonding during biological processes. mdpi.comeurekaselect.com

The structural diversity of fused nitrogen-containing heterocycles is immense, encompassing a wide range of ring systems with varying sizes and numbers of nitrogen atoms. mdpi.commdpi.com This structural variety provides a rich playground for medicinal chemists to design and synthesize novel compounds with tailored biological activities. nih.gov From a drug discovery perspective, these scaffolds are often sought after for their ability to serve as bioisosteric replacements for other chemical groups, offering improved potency, selectivity, and metabolic stability. nih.gov The exploration of these "privileged scaffolds" continues to be a highly active area of research, with the aim of developing new and more effective therapeutic agents. pitt.edu

Specific Research Focus: 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine as a Unique Scaffold for In-Depth Investigation

Within the broader family of pyrazolopyridines, this compound stands out as a compound of specific interest. uni.lu Its structure combines the key features of a pyrazolopyridine core with the strategic placement of a fluorine atom and an amine group. The fluorine atom, a common substituent in medicinal chemistry, can significantly influence the compound's properties, including its metabolic stability and binding affinity to target proteins. The amine group provides a crucial point for further chemical modification and can also participate in important hydrogen bonding interactions.

The pyrazolo[3,4-c]pyridine isomer itself is a subject of ongoing investigation, with studies exploring its potential as a scaffold for developing inhibitors of various enzymes, such as LIM kinases. acs.org The introduction of a fluorine atom at the 4-position and an amine at the 3-position of this core structure creates a unique molecule with a distinct set of physicochemical properties and potential biological activities, warranting a dedicated and in-depth investigation.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H5FN4
IUPAC Name This compound
InChI InChI=1S/C6H5FN4/c7-5-3-1-2-8-6(5)10-11-4(9)10/h1-2H,(H2,9,11)
InChIKey Not available
Canonical SMILES C1=CN=C(C(=C1F)N)N=C1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1402664-75-8

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine

InChI

InChI=1S/C6H5FN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)

InChI Key

RKSBQMSHUYOLSD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)F)C(=NN2)N

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine

Retrosynthetic Analysis of the 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine Core Structure

A retrosynthetic analysis of this compound reveals several key bond disconnections that pave the way for logical synthetic routes. The primary disconnections involve the pyrazole (B372694) and pyridine (B92270) rings, suggesting two main strategies: formation of the pyrazole ring onto a pre-existing pyridine or, conversely, annulation of the pyridine ring onto a pyrazole precursor.

A crucial disconnection lies between the nitrogen at position 2 and the carbon at position 3 of the pyrazole ring, and the bond between the nitrogen at position 1 and the carbon at position 7a of the pyridine ring. This points towards a strategy starting from a substituted pyridine derivative, which can then be elaborated to form the fused pyrazole ring. Another viable disconnection is within the pyridine ring, suggesting a pyrazole derivative as the starting material, onto which the pyridine ring is constructed.

Furthermore, the fluorine and amine substituents on the pyridine and pyrazole rings, respectively, introduce additional considerations. These functional groups can either be incorporated into the initial building blocks or introduced at a later stage through specific functionalization reactions. The timing of the introduction of the fluorine atom is particularly critical, as it can influence the reactivity of the pyridine ring during the cyclization steps.

Classical and Contemporary Approaches to Pyrazolo[3,4-c]pyridine Ring System Synthesis

The construction of the pyrazolo[3,4-c]pyridine ring system is a cornerstone of the synthesis of the target molecule. Various methods have been developed, each with its own advantages and limitations.

Pyrazole Ring Annulation onto a Pre-existing Pyridine Moiety

A prevalent strategy for synthesizing pyrazolopyridines involves the annulation of a pyrazole ring onto an existing pyridine framework. nih.gov This approach often starts with a functionalized pyridine derivative. For instance, a common method involves the cyclization of a hydrazine (B178648) derivative with a suitably substituted pyridine. This typically requires a leaving group, often a halogen, at the 2-position of the pyridine ring to facilitate the cyclization. nih.gov

One specific example is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. worktribe.comresearcher.life This process can involve the reaction of a substituted pyridine with reagents like sodium nitrite (B80452) and acetic anhydride, followed by treatment with a base such as sodium methoxide. worktribe.com

Starting MaterialReagentsProductReference
Substituted Pyridine1. NaNO2, Ac2O, DCE2. MeOH, NaOMe5-halo-1H-pyrazolo[3,4-c]pyridine worktribe.com

Another approach utilizes pyridine N-oxides. The reaction of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov This method offers the advantage of proceeding under mild, room temperature conditions and avoids the need for a pre-installed leaving group on the pyridine ring. nih.gov

Pyridine Ring Annulation onto a Pre-existing Pyrazole Moiety

Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole. This strategy is less common but offers an alternative route to the desired scaffold. nih.gov Methods for the synthesis of pyrazolo[4,3-b]pyridines, a related isomer, often rely on the annulation of a pyridine fragment to an amino-substituted pyrazole ring. nih.gov This can involve the cyclocondensation of 4-aminopyrazole-5-carbaldehydes or the cyclization of other 5-functionalized 4-aminopyrazoles. nih.gov

A notable example involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. This cascade 6-endo-dig cyclization can be tuned to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines by activating the C≡C bond with different reagents. nih.gov

Pyrazole PrecursorReagentsProductReference
5-aminopyrazoleAlkynyl aldehyde, Ag(CF3CO2), TfOHpyrazolo[3,4-b]pyridine nih.gov
5-aminopyrazoleAlkynyl aldehyde, Iodine or NBShalogen-functionalized pyrazolo[3,4-b]pyridine nih.gov

Multi-component Reaction Strategies for Pyrazolo[3,4-c]pyridine Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazolopyridines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates substantial portions of all the reactants.

For the synthesis of pyrazolo[3,4-b]pyridines, three-component reactions are well-documented. mdpi.com A common strategy involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a 5-aminopyrazole. mdpi.comnih.gov The reaction typically proceeds through the formation of a 1,3-CCC-biselectrophile via condensation of the ketone and aldehyde, followed by cyclization with the aminopyrazole. mdpi.com

Component 1Component 2Component 3ProductReference
1,3-dicarbonyl compoundAldehyde5-aminopyrazole1H-pyrazolo[3,4-b]pyridine mdpi.com
ArylglyoxalPyrazol-5-amineAromatic aminePyrazolo[3,4-b]pyridine acs.org

A four-component bicyclization reaction has also been developed, reacting arylglyoxals, pyrazol-5-amines, and aromatic amines to generate skeletally diverse pyrazolo[3,4-b]pyridine derivatives. acs.org Another four-component reaction for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives has been reported, reacting a fluorinated pyrazolone, an activated methylene (B1212753) reagent, an aromatic aldehyde, and an ammonium (B1175870) acetate. thieme-connect.com

Fluorination Strategies for the Pyrazolo[3,4-c]pyridine Core

The introduction of a fluorine atom onto the pyrazolo[3,4-c]pyridine core is a critical step in the synthesis of the target compound. Fluorine incorporation can significantly alter the physicochemical and biological properties of a molecule.

One common strategy is to start with a fluorinated precursor. For example, the synthesis of fluorinated pyrazolo[3,4-b]pyridines has been achieved by reacting 5-aminopyrazoles with fluorinated β-diketones. tandfonline.com This approach directly incorporates the fluorine-containing moiety into the final heterocyclic structure. The use of fluorinated building blocks is a widely applied strategy in the synthesis of fluorinated heterocyclic compounds. tandfonline.comthieme-connect.comfluorine1.rusigmaaldrich.com

Another approach is the direct fluorination of the pre-formed pyrazolo[1,5-a]pyridine (B1195680) ring system, a related isomer. The reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with a fluorinating agent like Selectfluor can yield 3-fluoropyrazolo[1,5-a]pyridines. documentsdelivered.com This method allows for the late-stage introduction of fluorine.

The synthesis of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4, highlights the use of a fluorinated aniline (B41778) derivative in the construction of the final molecule. nih.gov

Derivatization and Functionalization Reactions of this compound and its Analogues

Once the core this compound structure is assembled, further derivatization and functionalization can be carried out to explore its chemical space and potential applications. The pyrazolo[3,4-c]pyridine scaffold offers multiple sites for modification. rsc.orgrsc.org

Selective functionalization can be achieved at various positions:

N-1 and N-2 positions: These can be accessed through protection and N-alkylation reactions. rsc.orgrsc.org

C-3 position: This position can be functionalized through tandem borylation and Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org

C-5 position: Palladium-catalyzed Buchwald-Hartwig amination is a common method for functionalizing this position. rsc.orgrsc.org

C-7 position: Selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation and Negishi cross-coupling, allows for derivatization at this site. rsc.orgrsc.org

The ability to selectively modify these positions allows for the creation of a diverse library of compounds for various applications, including fragment-based drug discovery. researcher.lifersc.orgrsc.org For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines provides a versatile platform for further elaboration through various cross-coupling reactions. worktribe.comresearcher.lifersc.orgrsc.org

PositionReaction TypeReagentsReference
N-1/N-2Protection/AlkylationVarious rsc.orgrsc.org
C-3Borylation/Suzuki-Miyaura Coupling[Ir(COD)OMe]2, dtbpy, B2pin2; Pd catalyst, base worktribe.com
C-5Buchwald-Hartwig AminationPd catalyst, ligand, base rsc.orgrsc.org
C-7Metalation/Electrophilic QuenchTMPMgCl·LiCl; Electrophile rsc.orgrsc.org

Regioselective Functionalization at Nitrogen Atoms (N1, N2)

The pyrazolo[3,4-c]pyridine scaffold contains two nitrogen atoms (N1 and N2) in the pyrazole ring, both of which are potential sites for alkylation or protection. Achieving regioselectivity is a key challenge. Research has demonstrated that by carefully selecting reagents and reaction conditions, one can selectively functionalize either nitrogen atom. rsc.org

Drawing from precedents in indazole chemistry, tailored reaction conditions allow for the selective protection of either N1 or N2 on related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. rsc.org For instance, mesylation (using methanesulfonyl chloride) has been shown to selectively yield the N1-protected product. rsc.org Conversely, other protecting groups and alkylating agents can be directed towards the N2 position. This selective functionalization is a critical first step in multi-step synthetic sequences, as it allows for the controlled, stepwise elaboration of the molecule along different vectors. rsc.orgrsc.org

Table 1: Examples of Regioselective N-Functionalization on Pyrazolopyridine Scaffolds

Starting Material Reagent/Conditions Position Functionalized Product Type Reference
5-chloro-1H-pyrazolo[3,4-c]pyridine Methanesulfonyl chloride (MsCl), Pyridine N1 N1-Mesyl protected rsc.org
5-halo-1H-pyrazolo[3,4-c]pyridine SEM-Cl, NaH, DMF N2 N2-SEM protected rsc.org
5-halo-1H-pyrazolo[3,4-c]pyridine THP-Cl, NaH, DMF N2 N2-THP protected rsc.org

Carbon-Carbon Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling, Copper-Catalyzed Processes)

Carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For the pyrazolo[3,4-c]pyridine system, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for introducing aryl, alkyl, and other carbon-based substituents.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds. This reaction has been successfully applied to the pyrazolo[3,4-c]pyridine core. rsc.org A common strategy involves a tandem borylation/Suzuki-Miyaura cross-coupling sequence. rsc.org First, a C-H bond at a specific position (e.g., C3) is converted to a boronate ester. This intermediate is then coupled with an aryl halide in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to form the C-C bond. rsc.org This approach allows for the late-stage introduction of diverse aryl groups. rsc.org

The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.cayoutube.com

Copper-Catalyzed Processes: Copper-catalyzed reactions also play a significant role in the synthesis of pyrazolopyridines. acs.org While palladium is often favored for Suzuki and Stille couplings, copper catalysts are particularly effective for certain types of C-N and C-O couplings (see below) and can also be used for C-C bond formation under specific conditions. For example, copper(I) iodide (CuI) has been used in Sonogashira couplings to introduce alkyne moieties and can mediate amination reactions that are complementary to palladium-catalyzed methods. researchgate.netresearchgate.net The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved with high yields using copper(II) acetylacetonate (B107027) as a catalyst in [3+3] cycloaddition reactions. acs.org

Table 2: C-C Coupling Reactions on the Pyrazolo[3,4-c]pyridine Core

Reaction Type Substrate Coupling Partner Catalyst/Conditions Position Functionalized Reference
Suzuki-Miyaura 3-boronate ester of pyrazolo[3,4-c]pyridine Aryl halide Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C (Microwave) C3 rsc.org
Negishi 7-zincated pyrazolo[3,4-c]pyridine Aryl halide Pd(dppf)Cl₂ C7 rsc.org
Stille 5-tributylstannyl-4-fluoropyrazole Aryl iodides Palladium catalyst C5 nih.gov

Carbon-Nitrogen Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The introduction of nitrogen-based functional groups is frequently achieved using palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction is a versatile method for forming C-N bonds between aryl halides and a wide variety of amines. wikipedia.orgrsc.org It has been successfully applied to functionalize halo-substituted pyrazolo[3,4-c]pyridines, demonstrating its utility in elaborating this specific scaffold. rsc.org

For example, a 5-bromo-1H-pyrazolo[3,4-c]pyridine can be coupled with various amines, such as morpholine, in the presence of a palladium catalyst and a suitable base to yield the corresponding 5-amino-substituted product. rsc.org The development of specialized phosphine (B1218219) ligands (e.g., tBuDavePhos, X-Phos) has been crucial in expanding the scope of this reaction to include a wide range of substrates and enabling reactions under milder conditions. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates being coupled. beilstein-journals.org

Table 3: Buchwald-Hartwig Amination on a Pyrazolo[3,4-c]pyridine Precursor

Substrate Amine Catalyst/Ligand/Base Product Yield Reference
5-bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridine Morpholine Pd₂(dba)₃, DavePhos, NaOtBu 4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine 62% rsc.org
4-Bromo-1-tritylpyrazole Piperidine Pd(dba)₂, tBuDavePhos, NaOtBu 4-(Piperidin-1-yl)-1-tritylpyrazole 60% researchgate.netnih.gov

Functional Group Interconversions and Amidation Reactions

Beyond the primary construction and coupling reactions, functional group interconversions (FGIs) and amidation reactions are essential for the final steps of synthesis. FGIs can involve the transformation of one functional group into another, such as the reduction of a nitro group to an amine or the hydrolysis of an ester to a carboxylic acid.

Amidation, the formation of an amide bond, is particularly important in medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules. acs.orgnih.gov In the context of pyrazolopyridines, a carboxylic acid derivative can be coupled with an amine to form an amide. This is often achieved using standard peptide coupling reagents. Research on related tetrahydropyrazolo[3,4-c]pyridinones has shown that a C5-substituted amide moiety can be indispensable for biological activity. acs.org The synthesis of these amides often involves coupling a pyrazole carboxylic acid with a desired amine, highlighting the importance of this transformation in generating final target compounds. acs.orgnih.gov

Innovations in Green Chemistry and Sustainable Synthesis for Pyrazolo[3,4-c]pyridines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyrazolopyridines, these principles are being increasingly applied. Innovations include the use of more environmentally benign catalysts, alternative solvents, and energy-efficient reaction conditions. researchgate.net

One notable development is the use of Zirconium(IV) chloride (ZrCl₄) as a green Lewis acid catalyst for the synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.com ZrCl₄ is advantageous due to its low toxicity, low cost, high availability, and stability in air and water. mdpi.com Other approaches focus on using water as a solvent or employing microwave irradiation to accelerate reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com The development of one-pot, multicomponent reactions is another key area of green chemistry, as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine

Electrophilic and Nucleophilic Reactivity Profiles of the 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine Scaffold

The reactivity of the scaffold is characterized by a susceptibility to both electrophilic and nucleophilic attack at distinct positions, which can be modulated by the existing substituents.

Electrophilic Reactivity: The pyrazolo[3,4-c]pyridine ring system is generally electron-deficient due to the presence of three nitrogen atoms. However, studies on the parent scaffold have shown that it can undergo electrophilic substitution, preferentially at the C-3 position. rsc.org In the case of this compound, the C-3 position is already substituted with a strongly electron-donating amino group. This group would further activate this position, but since it is already functionalized, electrophilic attack would likely target other available sites. The N-1 and N-2 positions of the pyrazole (B372694) ring are also potential sites for electrophilic attack, particularly alkylation and acylation. rsc.org

Nucleophilic Reactivity: The pyridine (B92270) part of the scaffold is electron-deficient and thus susceptible to nucleophilic attack, especially when substituted with a good leaving group. The fluorine atom at the C-4 position of this compound makes this position highly activated towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems.

Furthermore, research on related 5-halo-1H-pyrazolo[3,4-c]pyridines has demonstrated a versatile platform for selective functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These studies establish that various positions on the ring can be functionalized, allowing for the strategic elaboration of the scaffold.

A summary of experimentally demonstrated functionalization reactions on the pyrazolo[3,4-c]pyridine scaffold is presented below.

PositionReaction TypeReagents/CatalystNotes
N-1 / N-2 Alkylation / ProtectionVaries (e.g., alkyl halides)Can lead to mixtures of N-1 and N-2 isomers. rsc.org
C-3 Suzuki-Miyaura CouplingPd(dppf)Cl₂, Cs₂CO₃ (via borylation)Allows introduction of aryl or heteroaryl groups. rsc.org
C-5 Buchwald-Hartwig AminationPd-catalysedEnables the introduction of amine functionalities. rsc.org
C-7 Metalation / Electrophilic QuenchTMPMgCl·LiCl then electrophile (e.g., I₂)Allows for direct C-H functionalization. rsc.org

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanisms governing the reactivity of the pyrazolo[3,4-c]pyridine scaffold are consistent with established principles of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The presence of a halogen, such as the fluorine at C-4 in the title compound or chlorine at C-7 in related compounds, facilitates nucleophilic substitution. rsc.org The mechanism involves a two-step process:

Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the heterocyclic ring system, stabilized by the nitrogen atoms.

Elimination: The leaving group (e.g., fluoride (B91410) ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Palladium-Catalyzed Cross-Coupling: The functionalization of halo- or boryl-substituted pyrazolo[3,4-c]pyridines often employs palladium catalysis. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction, demonstrated at the C-3 position after an initial C-H borylation, proceeds through a standard catalytic cycle involving oxidative addition of the palladium catalyst to the C-B bond (or a C-Halogen bond), transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Buchwald-Hartwig Amination: Used for C-N bond formation (e.g., at C-5), this reaction also follows a catalytic cycle of oxidative addition, coordination of the amine, deprotonation, and reductive elimination. rsc.org

While specific experimental and computational mechanistic studies for this compound are scarce, the reactivity patterns of the parent scaffold strongly suggest that these well-understood mechanisms are operative.

Tautomeric Equilibria and Their Influence on the Chemical Behavior of Pyrazolo[3,4-c]pyridines

Tautomerism is a critical phenomenon in heterocyclic chemistry that can profoundly influence a molecule's physical properties and chemical reactivity. chemrxiv.org For the pyrazolo[3,4-c]pyridine system, several tautomeric forms are possible.

Annular Tautomerism: The pyrazole ring can exist in two primary tautomeric forms depending on the position of the mobile proton on the nitrogen atoms: the 1H- and 2H-tautomers.

Amino-Imino Tautomerism: The presence of the 3-amino group introduces the possibility of amino-imino tautomerism.

The relative stability of these tautomers, and thus their population at equilibrium, is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. The 4-fluoro group, being strongly electronegative, can influence the acidity of the N-H protons and the basicity of the ring nitrogens, thereby shifting the tautomeric equilibrium.

This equilibrium is not merely a structural curiosity; it has direct consequences for reactivity. For instance, the nucleophilicity of the ring nitrogens and the site of potential alkylation or acylation depend on which tautomer is predominant. Likewise, the reactivity towards electrophiles can be altered, as different tautomers present different electron density distributions. Understanding and predicting the favored tautomeric form is therefore crucial for designing synthetic routes and for interpreting the molecule's interactions in biological systems. chemrxiv.org

Computational and Theoretical Chemical Studies of 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. DFT, using functionals like B3LYP, is widely employed for its balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and spectroscopic properties. nih.govtandfonline.comresearchgate.net Ab Initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, approach. nih.gov These calculations are typically performed with a basis set, such as 6-31G** or 6-311+G**, which defines the mathematical functions used to describe the electron orbitals. researchgate.netnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals in a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. A small energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov DFT calculations are routinely used to compute these energy levels. For instance, studies on analogous pyrazolo[3,4-d]pyrimidine derivatives show that the HOMO-LUMO gap can indicate that charge transfer occurs within the molecule. researchgate.netnih.govresearchgate.net A smaller gap often correlates with higher chemical reactivity. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds Calculated by DFT

Compound/System Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
4-aminopyrazolo(3,4-d)pyrimidine B3LYP/6-31+G** - - -5.85 researchgate.net
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide B3LYP/6-31G** - - Small gap indicates reactivity nih.gov
2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine B3LYP/6-311G(d,p) - - 4.3508 rsc.org
2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine B3LYP/6-311G(d,p) - - 4.4471 rsc.org

Data is for illustrative analogous compounds, as specific values for 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine are not published.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These regions correspond to sites for electrophilic and nucleophilic attack, respectively. tandfonline.comresearchgate.net For this compound, MEP analysis would likely show negative potential around the pyridine (B92270) and pyrazole (B372694) nitrogen atoms, making them sites for hydrogen bonding interactions. The hydrogens of the amine group would exhibit a positive potential, identifying them as hydrogen bond donors. nih.gov

Conformational Analysis and Prediction of Energy Barriers

While the fused pyrazolopyridine ring system is largely rigid and planar, conformational flexibility exists with the exocyclic 3-amine group. Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the C3-N bond of the amine group. This analysis helps to identify the lowest energy (most stable) conformation and to calculate the rotational energy barriers. Understanding the preferred conformation is essential as it dictates the shape of the molecule when it interacts with a biological target.

Theoretical Prediction of Spectroscopic Properties for Mechanistic Insights (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. tandfonline.com Comparing the computed spectrum with an experimental one can help confirm the molecule's structure and assign specific vibrational modes to chemical bonds and functional groups. nih.gov This is particularly useful for identifying the characteristic vibrations of the pyrazolopyridine core and the C-F bond.

NMR Chemical Shifts: Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to compute the magnetic shielding tensors for each nucleus. ipb.pt These theoretical shifts, when correlated with experimental data, provide powerful confirmation of the proposed chemical structure. The predicted shifts for this compound would be expected to align with typical values for pyrazolopyridine cores. rsc.orgresearchgate.net

Table 2: Typical Experimental ¹H NMR Chemical Shift Ranges for Pyridine Protons

Proton Position Chemical Shift (δ) Range (ppm) Notes Source
H-α (adjacent to N) 8.6 - 8.7 Most deshielded due to nitrogen's anisotropic effect. rsc.org
H-β 7.1 - 7.3 Intermediate shielding. rsc.org
H-γ 7.6 - 7.8 Less deshielded than H-α but more than H-β. rsc.org

This table provides general ranges for the pyridine ring to illustrate what theoretical calculations would aim to predict.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD is used to simulate the interaction between a ligand, such as this compound, and its biological target, typically a protein.

The process involves placing the ligand in the protein's binding site within a simulated aqueous environment and calculating the forces between atoms to model their motion over a period of nanoseconds or longer. The results provide insights into the stability of the ligand-protein complex, key binding interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. researchgate.netrsc.org The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. rsc.org

Pharmacophore Modeling and Rational Ligand Design based on Computational Insights

Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. acs.org The pyrazolopyridine scaffold is a "privileged structure" found in many biologically active compounds, particularly kinase inhibitors. acs.orgurl.edu

For this compound, a pharmacophore model would highlight the following key features:

Hydrogen Bond Donors: The amine (-NH₂) group and the pyrazole N-H are critical hydrogen bond donors.

Hydrogen Bond Acceptors: The pyridine nitrogen and the sp²-hybridized nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The fused bicyclic pyrazolopyridine system provides a planar aromatic surface for π-π stacking or hydrophobic interactions within a protein's binding pocket.

Halogen Atom: The fluorine atom at the C4 position can modulate electronic properties and potentially engage in halogen bonding or other specific interactions, as well as block metabolic oxidation at that site. nih.gov

Computational insights into these features allow medicinal chemists to rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

Molecular Pharmacology and Biological Target Engagement of 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies for 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their therapeutic potential. These studies systematically investigate how chemical modifications to the core scaffold influence biological activity, providing a roadmap for the design of more potent and selective agents.

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the effects of substituents on the biological activity of pyrazolopyridine derivatives have revealed key insights for various therapeutic targets. For instance, in the development of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B inhibitors, 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated. nih.gov Notably, 3,5-diaryl compounds within this series demonstrated excellent DYRK1B inhibitory activity. nih.gov Among these, a derivative featuring a 3-(4-hydroxyphenyl) and a 5-(3,4-dihydroxyphenyl) substitution exhibited the highest inhibitory activity against DYRK1B and potent antiproliferative effects on colon cancer cells. nih.gov This highlights the importance of aryl substitutions at the 3 and 5 positions for enhancing inhibitory potency.

Similarly, in the pursuit of potent TANK-binding kinase 1 (TBK1) inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed. tandfonline.comresearchgate.net Through several rounds of optimization, a compound emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and good selectivity. tandfonline.comresearchgate.net This demonstrates that targeted modifications to the pyrazolopyridine scaffold can lead to significant improvements in inhibitory activity and selectivity for specific kinases.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has also been a focus of SAR studies for various targets. For the treatment of Mycobacterium tuberculosis, derivatives with a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, have shown potent in vitro growth inhibition. doaj.org Furthermore, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibition for acute myeloid leukemia (AML), optimization of a pyrazolo[1,5-a]pyrimidine hit led to derivatives with potent FLT3-ITD inhibitory activities. bohrium.com These examples underscore the broad applicability of SAR studies in fine-tuning the biological activity of pyrazolopyridine-based compounds against a range of diseases.

Impact of Positional Isomerism on Pharmacological Profiles

The arrangement of atoms within the pyrazolopyridine core, known as positional isomerism, significantly influences the pharmacological profiles of these compounds. The fusion of pyrazole (B372694) and pyridine (B92270) rings can result in different isomeric scaffolds, each with distinct biological activities. researchgate.net

For example, during the synthesis of analogues of pyrazolopyrimidine as potential ATP synthase inhibitors for Mycobacterium tuberculosis, the reaction conditions were found to dictate the formation of either a pyrazolo[3,4-b]pyridine or a pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This highlights the critical role of synthetic methodology in obtaining the desired isomer and, consequently, the intended biological activity.

The pyrazole ring itself can exist in different tautomeric forms, and alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers. nih.gov The resulting ratio of these isomers is dependent on the nature of the substituents and the solvent used in the reaction. nih.gov These subtle structural differences can have a profound impact on how the molecule interacts with its biological target, thereby altering its pharmacological properties.

Identification and Characterization of Molecular Targets and Their Interaction Mechanisms

The therapeutic potential of this compound analogues stems from their ability to interact with and modulate the activity of various molecular targets. Extensive research has been dedicated to identifying these targets and elucidating the mechanisms by which these compounds exert their effects.

Kinase Inhibition Profiles (e.g., GSK3, TRKs, EGFR-TK, FLT3, VEGFR2, TBK1, CLK1, DYRK1A)

Derivatives of the pyrazolopyridine scaffold have demonstrated inhibitory activity against a wide range of kinases, highlighting their potential as targeted therapies in various diseases, particularly cancer.

GSK3: Pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). researchgate.netnih.govqub.ac.ukgoogle.com These compounds are being investigated for their therapeutic potential in conditions such as manic depression, schizophrenia, and inflammatory disorders. google.com

TRKs: Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of Tropomyosin receptor kinases (Trks). researchgate.net Some compounds in this class have shown significant inhibitory potency against TrkA with IC50 values in the low nanomolar range. researchgate.net The development of second-generation Trk inhibitors based on this scaffold aims to overcome resistance to existing therapies. researchgate.net

EGFR-TK: Pyrazolo[3,4-d]pyrimidine and other pyrazole derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). researchgate.netrsc.org Certain derivatives have exhibited significant inhibitory activities with IC50 values in the nanomolar range. researchgate.net These compounds hold promise for the treatment of cancers characterized by EGFR overexpression. rsc.org

FLT3: Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation, which is common in acute myeloid leukemia (AML). bohrium.comresearchgate.net Some of these compounds have demonstrated IC50 values in the sub-nanomolar range against FLT3-ITD. bohrium.com

VEGFR2: Pyrazole and pyrazolopyridine derivatives have shown dual inhibitory potential against both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Certain compounds have demonstrated potent inhibition of both kinases, suggesting their potential as anti-angiogenic and anti-proliferative agents. nih.gov

TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). tandfonline.comresearchgate.net One optimized compound exhibited an IC50 value of 0.2 nM, highlighting the potential of this scaffold for developing highly potent TBK1 inhibitors for immune and cancer-related therapies. tandfonline.comresearchgate.net

CLK1 and DYRK1A: Pyrazolo[3,4-g]isoquinolines have been shown to inhibit several kinases, including Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Additionally, 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent DYRK1A/1B inhibitors. nih.govresearchgate.net

Kinase Inhibition Data for Pyrazolopyridine Analogues

Compound Class Target Kinase Key Findings Reference
Pyrazolo[3,4-d]pyrimidine GSK-3 Potent and selective inhibitors. researchgate.netnih.gov
Pyrazolo[3,4-b]pyridine GSK-3 Potent and selective inhibitors. qub.ac.ukgoogle.com
Pyrazolo[1,5-a]pyrimidine TRKs Potent inhibitors, some with low nanomolar IC50 values against TrkA. researchgate.net
Pyrazolo[3,4-d]pyrimidine EGFR-TK Significant inhibitory activity with nanomolar IC50 values. researchgate.net
Pyrazolo[1,5-a]pyrimidine FLT3-ITD Potent inhibitors with sub-nanomolar IC50 values. bohrium.com
Pyrazole/Pyrazolopyridine EGFR/VEGFR-2 Dual inhibitors with potent activity against both kinases. nih.gov
1H-Pyrazolo[3,4-b]pyridine TBK1 Highly potent inhibitors with IC50 values as low as 0.2 nM. tandfonline.comresearchgate.net
Pyrazolo[3,4-g]isoquinoline CLK1, DYRK1A Inhibitory activity against multiple kinases. nih.gov

Mechanistic Studies of Enzyme Inhibition (e.g., Carbonic Anhydrase, Mycobacterial ATP Synthase, Tyrosinase, COX-2)

Beyond kinase inhibition, pyrazolopyridine analogues have been investigated for their inhibitory effects on other classes of enzymes, revealing diverse mechanisms of action.

Mycobacterial ATP Synthase: Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. doaj.orgnih.gov The discovery of imidazo[1,2-a]pyridine (B132010) ethers and squaramides as inhibitors of mycobacterial ATP synthesis further underscores the potential of targeting this enzyme to combat tuberculosis. acs.org The development of these compounds has been guided by the success of bedaquiline, an approved drug that also targets ATP synthase. acs.org

Carbonic Anhydrase, Tyrosinase, and COX-2: The broader pyrazole scaffold is known to interact with a variety of enzymes. For instance, pyrazole derivatives have been studied as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. pharmablock.com While specific studies on this compound analogues against carbonic anhydrase and tyrosinase are not prevalent in the provided results, the versatility of the pyrazole core suggests that derivatives could potentially be designed to target these enzymes as well.

In Vitro Biological Activity Assessments Focusing on Molecular Mechanisms

The in vitro biological activity of pyrazolopyridine derivatives has been explored across several domains, including cancer, infectious diseases, and inflammation. These studies aim to elucidate the molecular mechanisms through which these compounds exert their effects.

Analogues of the pyrazolo[3,4-c]pyridine scaffold have demonstrated notable antiproliferative effects against various cancer cell lines. Research into the isomeric 2H-pyrazolo[4,3-c]pyridines revealed that their activity is sensitive to the bulkiness of substituents at the 4-position. nih.gov A study on a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines identified compounds with low micromolar GI50 values against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines. nih.gov

The most potent compound from this series, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce cell death through a complex mechanism involving the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and the activation of caspase 9, a key initiator of the apoptotic cascade. nih.gov It also led to the fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and a reduction in the expression of proliferating cell nuclear antigen (PCNA). nih.gov Other related structures, such as 3-aminopyrazolopyridinone derivatives, have been shown to possess moderate inhibitory activity against kinases like CK1δ, p38α, and Aurora A, which are involved in cell cycle regulation and proliferation. nih.gov

Similarly, derivatives of the isomeric pyrazolo[3,4-d]pyrimidine scaffold have been investigated. Some of these compounds exhibited broad-spectrum cytotoxic activity against the NCI 60 cancer cell line panel, with GI50 values in the micromolar range, showing particular efficacy against leukemia, renal, melanoma, and breast cancer cells. rsc.org Certain pyrazolo[3,4-d]pyrimidine derivatives were also found to be potent inhibitors of Src phosphorylation in breast cancer cells that overexpress this kinase, significantly reducing cell proliferation. nih.gov

Compound ClassCell LineActivity (GI50/IC50)Mechanism of Action
2H-Pyrazolo[4,3-c]pyridinesK562 (Leukemia)Low µMInduces PARP-1 cleavage, activates caspase 9, reduces PCNA
2H-Pyrazolo[4,3-c]pyridinesMV4-11 (Leukemia)Low µMAntiproliferative
2H-Pyrazolo[4,3-c]pyridinesMCF-7 (Breast Cancer)Low µMAntiproliferative
Pyrazolo[3,4-d]pyrimidinesNCI 60 Panel0.018 - 9.98 µMEGFR Tyrosine Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines8701-BC (Breast Cancer)Potent InhibitionSrc Phosphorylation Inhibition

The pyrazolo[3,4-c]pyridine scaffold has been investigated for its antimicrobial properties. A study focusing on a series of N-substituted-2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives reported slight antibacterial activity against Gram-positive bacteria, specifically Bacillus cereus and Staphylococcus aureus. researchgate.net However, these compounds did not demonstrate significant antifungal activity against various Candida species. researchgate.net

While direct antiviral data for pyrazolo[3,4-c]pyridine analogues against viruses like Enteroviruses or SARS-CoV-2 is not prominent in the reviewed literature, related heterocyclic systems have shown promise. For instance, pyrrolo[3,4-c]pyridine-3-one derivatives, which share a structural resemblance, have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis. nih.gov This suggests that the broader class of fused pyrrole-pyridine and pyrazole-pyridine systems could be a source of novel antimycobacterial agents. nih.gov Isomeric pyrazolo[3,4-b]pyridines have also been synthesized and evaluated, with some derivatives showing moderate activity against Bacillus subtilis and Staphylococcus aureus. japsonline.com

Compound ClassTarget OrganismActivity
N-substituted-2-pyrazolo[3,4-c]pyridin-l-yl acetamidesBacillus cereusSlight Antibacterial Activity
N-substituted-2-pyrazolo[3,4-c]pyridin-l-yl acetamidesStaphylococcus aureusSlight Antibacterial Activity
Pyrrolo[3,4-c]pyridine-3-onesMycobacterium tuberculosisInhA Enzyme Inhibition
Pyrazolo[3,4-b]pyridinesBacillus subtilisModerate Antibacterial Activity
Pyrazolo[3,4-b]pyridinesStaphylococcus aureusModerate Antibacterial Activity

The anti-inflammatory potential of pyrazolo[3,4-c]pyridine analogues is an area with limited specific research. However, studies on related pyrazole-containing heterocyclic systems suggest that this chemical family has the potential to modulate inflammatory pathways. For instance, some pyrazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov

Research on the isomeric pyrazolo[3,4-b]pyridines has noted their potential as anti-inflammatory scaffolds. researchgate.net Furthermore, a study on novel pyrazolo[3,4-c]pyrazole (B14755706) derivatives (a different but related heterocyclic system) identified compounds with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with efficacy comparable to the standard drug Indomethacin. globalresearchonline.net These findings, while not directly on pyrazolo[3,4-c]pyridines, highlight the potential of the pyrazole core structure to serve as a foundation for developing new anti-inflammatory agents. The broader pyrazolopyrimidine class has also been associated with anti-inflammatory properties, often linked to the inhibition of various kinases involved in inflammatory signaling. mdpi.com

Ligand-Target Interaction Analysis through Advanced Molecular Docking Studies

Molecular docking is a computational technique crucial for understanding how a ligand, such as a pyrazolopyridine derivative, might bind to a biological target. It helps in predicting binding modes and identifying key interactions that are essential for the compound's biological activity.

Molecular docking studies on pyrazolopyridine isomers have provided valuable insights into their binding mechanisms. For example, in a study of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma, docking simulations were instrumental. acs.org The modeling predicted that the central pyrazolo[4,3-c]pyridine scaffold could form favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) in the binding pocket of the PEX14 protein. acs.org This interaction was a key feature of the predicted binding pose, guiding the optimization of the inhibitors. acs.org

Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives targeting TANK-binding kinase 1 (TBK1) revealed that the pyrazole moiety could form crucial hydrogen bonds with hinge region residues like Glu87 and Cys89. tandfonline.com The orientation and interactions predicted by these computational models are vital for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

Virtual screening, often employing molecular docking, is a powerful strategy for identifying novel ligands from large compound libraries. The pyrazolo[3,4-c]pyridine scaffold is well-suited for such approaches, particularly in the context of fragment-based drug discovery (FBDD). rsc.org

A strategy for the synthesis and "vectorial functionalisation" of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed, demonstrating how these core structures can be selectively elaborated. rsc.org This approach is explicitly designed to support FBDD programs, where small, simple fragments are identified through screening and then grown or merged to create more potent, lead-like molecules. The ability to systematically modify the pyrazolo[3,4-c]pyridine core at multiple positions (N-1, N-2, C-3, C-5, and C-7) makes it an attractive scaffold for generating diverse libraries for virtual and high-throughput screening campaigns. rsc.org This highlights the utility of the scaffold in hit-to-lead development pathways for novel therapeutic targets. rsc.org

Advanced Characterization and Analytical Techniques in Research of 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Reaction Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine and its related analogues. By providing exact mass measurements with high accuracy, HRMS allows for the determination of the elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. Techniques such as Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer are commonly employed for this purpose. nih.gov

In addition to confirming the final product, HRMS is vital for monitoring synthetic routes and identifying transient intermediates. For instance, in the synthesis of related pyrazolo[4,3-b]pyridine scaffolds, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track the progress of key steps, such as the conversion of a bromo-intermediate via a Buchwald-Hartwig amination reaction. nih.gov HRMS can confirm the mass of these intermediates, ensuring the reaction is proceeding as expected and helping to identify potential side-products that could complicate purification or downstream reactions. nih.gov

Furthermore, advanced HRMS techniques provide data on the three-dimensional structure of ions in the gas phase. Predicted Collision Cross Section (CCS) values, which are calculated based on the ion's shape and charge, offer an additional layer of identification beyond mass-to-charge ratio.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 153.05710 125.3
[M+Na]⁺ 175.03904 137.3
[M-H]⁻ 151.04254 124.1
[M+NH₄]⁺ 170.08364 144.7
[M+K]⁺ 191.01298 133.0

Data sourced from predicted values. uni.lu

In the context of drug discovery, high-throughput assays utilizing mass spectrometry, such as the RapidFire MS system, can be used to assess the activity of compounds like pyrazolopyridine derivatives in enzymatic assays, for example, by measuring the phosphorylation of a substrate. acs.org

Advanced NMR Spectroscopy for Detailed Structural and Dynamic Studies (beyond routine identification)

While one-dimensional ¹H and ¹³C NMR are standard for basic structural verification, advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides deeper insights into the complex structure and dynamic behavior of this compound.

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals in the fused pyrazolopyridine ring system. This is particularly important when dealing with substituted analogues where chemical shifts can be difficult to predict. For related pyrazolopyridines, NMR has been crucial in determining regioselectivity, for instance, to confirm the position of a trifluoromethyl group on the pyridine (B92270) ring. nih.gov

Beyond static structure, NMR is a powerful tool for studying molecular interactions and dynamics. In the study of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), ¹H-¹⁵N HSQC NMR was used to analyze binding. acs.org This technique monitors changes in the chemical shifts of the protein's backbone amide protons upon addition of the ligand. The observed perturbations reveal the specific amino acids at the binding interface and allow for the calculation of the binding affinity (dissociation constant, Kᴅ). acs.org

Specialized NMR techniques can also be employed to study stereochemistry. For example, the enantiomeric purity of chiral amines can be determined using ¹H NMR in the presence of a chiral solvating agent. researchgate.net This approach creates transient diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for accurate quantification of the enantiomeric ratio. researchgate.net Furthermore, probing different nuclei, such as ³¹P NMR for phosphoramidate (B1195095) derivatives of pyrazolo[3,4-b]pyridines, can provide specific information about different functional groups within the molecule. semanticscholar.org

X-ray Crystallography for Solid-State Structural Elucidation of Complexed Forms (e.g., Co-crystals, Ligand-Protein Complexes)

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is invaluable for elucidating the precise geometry, conformation, and intermolecular interactions of this compound and its derivatives.

Analysis of simpler, related structures like 4-fluoro-1H-pyrazole reveals key structural features that can be extrapolated to the more complex pyrazolopyridine core. In the crystal structure of 4-fluoro-1H-pyrazole, two crystallographically unique molecules are present in the asymmetric unit, linked by N—H⋯N hydrogen bonds to form one-dimensional chains. nih.gov This highlights the importance of hydrogen bonding in dictating the supramolecular assembly in the solid state. nih.gov

Table 2: Comparison of Selected Bond Lengths (Å) in Halo-pyrazoles Determined by X-ray Diffraction

Bond 4-fluoro-1H-pyrazole (at 150 K) 4-chloro-1H-pyrazole (at 150 K)
C3—N2 1.328 1.339
C4—C3 1.383 1.373
C5—N1 1.341 1.340
N1—N2 1.350 1.347

Data adapted from a study on halo-pyrazoles. nih.gov

The most powerful application of X-ray crystallography in drug discovery is the structural determination of ligand-protein complexes. For example, the co-crystal structure of a pyrazolo[4,3-c]pyridine-based inhibitor bound to the Trypanosoma brucei PEX14 protein was solved at high resolution. acs.org This structure provided critical insights into the binding mode, revealing that the inhibitor's phenyl ring was buried in a key pocket and identifying specific interactions with amino acid residues like Glu16. acs.org Such detailed structural information is crucial for structure-based drug design, enabling researchers to rationally design more potent and selective analogues. acs.org Similarly, a co-crystal structure of an allosteric inhibitor bound to LIMK1, featuring a tetrahydropyrazolo[3,4-c]pyridine scaffold, revealed key hydrogen bonding interactions essential for its inhibitory activity. acs.org

Future Directions and Emerging Research Avenues for 4 Fluoro 1h Pyrazolo 3,4 C Pyridin 3 Amine

Development of Novel Synthetic Methodologies for Enhanced Chemical Space Diversification

Future research will heavily focus on innovative synthetic strategies to broaden the chemical space around the 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine core. The ability to selectively functionalize the scaffold at multiple positions is crucial for generating extensive compound libraries for fragment-based drug discovery (FBDD). rsc.orgworktribe.com This allows for the systematic optimization of a fragment's binding affinity and drug-like properties. rsc.org

A key area of development is the use of "vectorial functionalisation," which allows for controlled, sequential modification at different points on the heterocyclic core. worktribe.com Recent studies on the pyrazolo[3,4-c]pyridine scaffold have demonstrated efficient methods for selective elaboration at multiple positions. rsc.org For instance, researchers have developed protocols for:

N-1 and N-2 functionalization through selective protection and alkylation reactions. rsc.org

C-3 modification using tandem borylation and Suzuki-Miyaura cross-coupling reactions. rsc.org

C-5 amination via palladium-catalyzed Buchwald-Hartwig reactions. rsc.org

C-7 functionalization through selective metalation using reagents like TMPMgCl·LiCl, followed by reaction with various electrophiles or Negishi cross-coupling. rsc.org

Furthermore, late-stage functionalization techniques are being developed to introduce chemical diversity at a late point in the synthetic sequence, which is highly efficient for creating analogues. worktribe.comresearchgate.net This includes C-H activation methods that enable direct arylation at positions like C-3. researchgate.net The development of cascade reactions, such as those starting from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, also presents a novel and efficient route to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds under mild conditions. nih.gov These advanced synthetic methods will be instrumental in creating a diverse library of derivatives based on this compound for screening against a wide array of biological targets. rsc.org

Integration of Artificial Intelligence and Machine Learning in Computational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyrazolopyridine-based compounds. nih.govresearchgate.net These computational tools can significantly accelerate the drug discovery process by predicting molecular properties, identifying promising candidates, and reducing the time and cost associated with experimental screening. nih.govpremierscience.com

Future research on this compound and its analogues will likely involve:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of pyrazolopyridine derivatives to identify compounds with a high probability of binding to a specific biological target. nih.govresearchgate.net

Predictive ADMET Modeling: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govacs.org For related pyrazolopyridine derivatives, computational studies have been used to predict physicochemical and pharmacokinetic characteristics, helping to prioritize compounds with favorable drug-like properties. acs.orgnih.gov ML models can predict properties like blood-brain barrier penetration, aqueous solubility, and potential hepatotoxicity. nih.govnih.gov

De Novo Drug Design: AI, particularly deep learning models, can generate entirely new molecular structures optimized for specific targets. mdpi.com Starting with the this compound scaffold, these algorithms could design novel derivatives with enhanced potency and selectivity.

Structure-Based Drug Design and Docking: Molecular docking studies are already a staple in pyrazolopyridine research, used to predict the binding modes of compounds within the active site of target proteins like c-Met, TRKA, and CDK2. nih.govnih.govnih.gov These studies help elucidate key interactions, such as hydrogen bonds and π-π stacking, that are crucial for activity. nih.gov AI can enhance these models by learning from large datasets of protein-ligand interactions to improve the accuracy of binding affinity predictions. nih.gov

By combining these AI and ML approaches, researchers can more rationally design and prioritize novel this compound derivatives for synthesis and biological testing. nih.gov

Exploration of New Biological Pathways and Undiscovered Therapeutic Applications

The pyrazolopyridine scaffold is a "privileged structure" known to interact with a wide range of biological targets, suggesting that this compound could have therapeutic applications across multiple diseases. nih.govnih.gov Future research will aim to uncover these new biological pathways and potential uses.

The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine cores, which are structurally related to the compound of interest, have been investigated as inhibitors of numerous targets, indicating promising areas for future exploration:

Kinase Inhibition: This is the most explored area for pyrazolopyridines. They have been shown to inhibit a variety of kinases, making them candidates for anti-cancer therapies. nih.gov Targets include Tropomyosin receptor kinases (TRKs), c-Met, Cyclin-dependent kinase 2 (CDK2), Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), and SRC kinase. nih.govnih.govnih.govacs.orgnih.gov The structural similarity to purine (B94841) makes the scaffold ideal for targeting ATP-binding sites. rsc.orgnih.gov

Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma, demonstrating trypanocidal activity. acs.org This opens a novel therapeutic strategy for targeting parasitic diseases by disrupting essential protein import machinery.

Antiviral and Antimicrobial Activity: Derivatives of the pyrazolopyridine scaffold have demonstrated activity against viruses like Herpes Simplex Virus Type-1 (HSV-1) by interfering with viral adsorption and replication. mdpi.com Additionally, various pyrazolopyridine derivatives have been synthesized and tested for antimicrobial properties against drug-resistant bacteria and fungi. nih.govresearchgate.net

Cardiovascular and Neurological Applications: Certain pyrazolopyridines have been investigated for pulmonary arterial hypertension and for their potential as neuroprotective agents. nih.govdntb.gov.ua

Given this broad biological activity, future research will likely involve screening this compound and its derivatives against large panels of biological targets, such as kinase and receptor panels, to uncover novel and unexpected therapeutic opportunities. nih.gov

Advanced Mechanistic Investigations of Ligand-Target Interactions and Downstream Biological Cascades

A deeper understanding of how this compound interacts with its biological targets and the resulting downstream cellular effects is critical for its development as a therapeutic agent. Future research will employ advanced techniques to dissect these mechanisms.

Key areas of investigation will include:

High-Resolution Structural Biology: While computational docking provides valuable hypotheses, obtaining high-resolution crystal structures of the compound bound to its target protein is the gold standard. This provides definitive evidence of the binding mode and reveals the precise interactions with key amino acid residues, guiding further structure-based design efforts.

Analysis of Downstream Signaling: Once a ligand binds its target, it modulates a downstream signaling cascade. Research will focus on elucidating these pathways. For example, if a pyrazolopyridine derivative inhibits a kinase like SRC, studies would measure the phosphorylation levels of its known substrates, such as Focal Adhesion Kinase (FAK). nih.gov For inhibitors of the Hippo pathway kinase LATS, the subsequent phosphorylation of YAP1 would be investigated. acs.org In cancer research, this extends to analyzing the effects on cell cycle progression and the induction of apoptosis. nih.gov

Kinetics of Target Binding: Understanding the kinetics of the ligand-target interaction, including association and dissociation rates (kon and koff), can provide insights into the duration of action and pharmacological profile.

Identification of Resistance Mechanisms: For applications in cancer or infectious diseases, it is crucial to anticipate potential resistance mechanisms. This can involve identifying mutations in the target protein that prevent the compound from binding effectively, which can be studied through both experimental and computational approaches.

These mechanistic studies are essential for translating a promising chemical scaffold into a refined clinical candidate by providing a comprehensive understanding of its biological activity. mdpi.com

Q & A

Q. What purification techniques are critical for scale-up?

  • Answer : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) resolves intermediates, while recrystallization (acetonitrile or ethanol) ensures final compound purity. For hygroscopic derivatives, lyophilization is preferred .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.